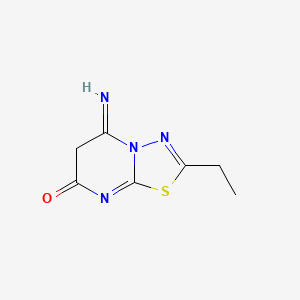
5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 2-ethyl-4-amino-1,3-thiazole with a suitable aldehyde under acidic conditions can lead to the formation of the desired thiadiazolo pyrimidine ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
- 5-imino-6-(2-thienylmethylene)-2-(trifluoromethyl)-5,6-dihydro-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one
- 5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one
Comparison: Compared to similar compounds, 5,6-Dihydro-2-ethyl-5-imino-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one is unique due to its specific substituents and ring structure, which may confer distinct biological activities and chemical reactivity. Its ethyl group and imino functionality can influence its interaction with biological targets and its overall stability .
Propiedades
Número CAS |
116776-44-4 |
|---|---|
Fórmula molecular |
C7H8N4OS |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-2-6-10-11-4(8)3-5(12)9-7(11)13-6/h8H,2-3H2,1H3 |
Clave InChI |
VFPSMRSXGATWOU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN2C(=N)CC(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















